molecular formula C29H23BrFN3O4 B14122100 5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B14122100
M. Wt: 576.4 g/mol
InChI Key: MFRXJRHOHROVSO-UHFFFAOYSA-N
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Description

The compound “5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid” is a complex organic molecule that features multiple functional groups, including a quinoline, pyrazole, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 6-bromo-2-oxo-4-phenylquinoline and 2-fluorophenylhydrazine. The synthesis could involve the following steps:

    Formation of the Pyrazole Ring: The reaction between 6-bromo-2-oxo-4-phenylquinoline and 2-fluorophenylhydrazine under acidic or basic conditions to form the pyrazole ring.

    Addition of the Pentanoic Acid Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The quinoline and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, the compound might be studied for its potential biological activity. The presence of the quinoline and pyrazole rings suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is being studied as a drug, its mechanism of action might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-4-phenylquinoline: A precursor in the synthesis of the target compound.

    2-fluorophenylhydrazine: Another precursor used in the synthesis.

    Other quinoline derivatives: Compounds with similar structures that might have comparable biological activities.

Uniqueness

The uniqueness of “5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid” lies in its combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C29H23BrFN3O4

Molecular Weight

576.4 g/mol

IUPAC Name

5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37)

InChI Key

MFRXJRHOHROVSO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F

Origin of Product

United States

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